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molecular formula C18H28O2 B087111 12-Phenyldodecanoic acid CAS No. 14507-27-8

12-Phenyldodecanoic acid

Cat. No. B087111
M. Wt: 276.4 g/mol
InChI Key: IXEHFJJSVBVZHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04731382

Procedure details

To a solution of 1 gm Hg2Cl2 in 30 ml H2O was added 1 ml of concentrated HCl followed by 24 gms powdered Zn (portion wise) with mechanical stirring. The resulting mixture was stirred together for 5 minutes, then the liquid phase was decanted off, and 15 ml H2O was added, followed by 36 ml concentrated HCl. This mixture was cooled to room temperature (the reaction to this point is exothermic), then 5.4 gms 11-benzoylundecanoic acid was added followed by 25 ml toluene. The resulting mixture was stirred and refluxed for 20 hours; 12 ml concentrated HCl was added during the first 6 hours of the reflux. The reaction mixture was cooled, the liquid was decanted, the phases were separated and the solid was three times triturated with 25 ml ether. The aqueous phase was 3×15 ml ether extracted; all organic phases were combined, washed with water and brine and dried over MgSO4. The drying agent was filtered off, and the solvents were removed in vacuo to give a solid residue. This residue was dissolved in ether, extracted with dilute NaOH, and the organic layer was discarded. The aqueous layer was acidified with concentrated HCl, then extracted with there. This ether solution was washed with water and brine, dried over MgSO4, filtered, and evaporated in vacuo to give 4.2 gms title product which was used without further purification.
[Compound]
Name
Hg2Cl2
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
11-benzoylundecanoic acid
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
24 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[C:2]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][C:20]([OH:22])=[O:21])(=O)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C1(C)C=CC=CC=1>O.CCOCC.[Zn]>[C:3]1([CH2:2][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][C:20]([OH:22])=[O:21])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Hg2Cl2
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
11-benzoylundecanoic acid
Quantity
5.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)CCCCCCCCCCC(=O)O
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
12 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
24 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred together for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the liquid phase was decanted off
ADDITION
Type
ADDITION
Details
15 ml H2O was added
CUSTOM
Type
CUSTOM
Details
the reaction to this point
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the liquid was decanted
CUSTOM
Type
CUSTOM
Details
the phases were separated
CUSTOM
Type
CUSTOM
Details
triturated with 25 ml ether
EXTRACTION
Type
EXTRACTION
Details
extracted
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The drying agent was filtered off
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid residue
EXTRACTION
Type
EXTRACTION
Details
extracted with dilute NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with there
WASH
Type
WASH
Details
This ether solution was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCCCCCCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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